(3-Chloro-5-vinylphenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-Chloro-5-vinylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrrolidine ring attached to a methanone group, which is further connected to a 3-chloro-5-vinylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-vinylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-chloro-5-vinylbenzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-vinylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
- Various substituted derivatives from substitution reactions.
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Scientific Research Applications
(3-Chloro-5-vinylphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-5-vinylphenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the vinyl and chloro groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(pyrrolidin-1-yl)methanone: Lacks the vinyl group, which may affect its reactivity and biological activity.
(3-Vinylphenyl)(pyrrolidin-1-yl)methanone: Lacks the chloro group, potentially altering its chemical properties and interactions.
(3-Chloro-5-vinylphenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of pyrrolidine, which can change its binding characteristics and solubility.
Uniqueness
(3-Chloro-5-vinylphenyl)(pyrrolidin-1-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the chloro and vinyl groups, along with the pyrrolidine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(3-chloro-5-ethenylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-10-7-11(9-12(14)8-10)13(16)15-5-3-4-6-15/h2,7-9H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYHHMIPTBUVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Cl)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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